2-(3-Methylbutoxy)benzene-1,3-dithiol
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Overview
Description
2-(3-Methylbutoxy)benzene-1,3-dithiol is an organic compound with the molecular formula C11H16OS2 It is characterized by the presence of a benzene ring substituted with a 3-methylbutoxy group and two thiol groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)benzene-1,3-dithiol typically involves the reaction of 3-methylbutanol with benzene-1,3-dithiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)benzene-1,3-dithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides are the major products formed during oxidation.
Reduction: Thiolates are formed during reduction.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-(3-Methylbutoxy)benzene-1,3-dithiol has several scientific research applications, including:
Chemistry: Used as a reagent for introducing cyclic dithioacetal functions into indoles and pyrroles.
Biology: Studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)benzene-1,3-dithiol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dithiol: Lacks the 3-methylbutoxy group, making it less hydrophobic.
2-(3-Methylbutoxy)benzene-1,2-dithiol: Differs in the position of the thiol groups, affecting its reactivity and properties.
Uniqueness
2-(3-Methylbutoxy)benzene-1,3-dithiol is unique due to the presence of both the 3-methylbutoxy group and the thiol groups at specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
833452-60-1 |
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Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
2-(3-methylbutoxy)benzene-1,3-dithiol |
InChI |
InChI=1S/C11H16OS2/c1-8(2)6-7-12-11-9(13)4-3-5-10(11)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
WKZAUDZKWXZDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=CC=C1S)S |
Origin of Product |
United States |
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